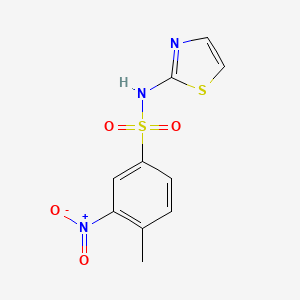![molecular formula C21H19NO3 B4921619 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine](/img/structure/B4921619.png)
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine, also known as safrole amine, is a chemical compound used in scientific research for its potential therapeutic effects. This compound is derived from safrole, a natural organic compound found in various plants including sassafras and camphor.
Mecanismo De Acción
The mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. It has been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Safrole amine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may protect cells from oxidative stress. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine in scientific research is its potential therapeutic effects, which may lead to the development of new treatments for various diseases. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine and its potential therapeutic targets. Overall, the study of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular signaling pathways.
Métodos De Síntesis
The synthesis of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine involves the reduction of 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine using sodium borohydride in the presence of palladium on carbon catalyst. This reaction yields 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine as a white solid with a melting point of 122-124°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Safrole amine has been found to have potential therapeutic effects in various scientific research studies. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, 1,3-benzodioxol-5-yl[4-(benzyloxy)benzyl]amine amine has been studied for its potential anti-cancer properties, showing promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-4-17(5-3-1)14-23-19-9-6-16(7-10-19)13-22-18-8-11-20-21(12-18)25-15-24-20/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDJPTPDTQNANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)

![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4921625.png)
![N-[3-(difluoromethoxy)benzyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide trifluoroacetate](/img/structure/B4921630.png)